molecular formula C44H32Cl2N4O12S4 B12343649 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride

4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride

Cat. No.: B12343649
M. Wt: 1007.9 g/mol
InChI Key: XYXOFOJZDIPMCC-UHFFFAOYSA-N
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Description

4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride typically involves the sulfonation of phenyl groups on a porphyrin core. A common method includes the reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a series of steps involving mononitration, nitro to amine reduction, and sulfonation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process may include the use of strong acids and bases, along with specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its function in biological systems.

    Reduction: Reduction reactions can convert the compound to its reduced form, which is often used in catalytic processes.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

The mechanism of action of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride involves its ability to form aggregates and interact with light. The compound can absorb light and transfer energy through its porphyrin core, leading to the generation of reactive species. These reactive species can then interact with molecular targets, such as biological macromolecules, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is unique due to its high efficiency in light-induced aggregation and its ability to form stable aggregates in aqueous solutions. This makes it particularly valuable for applications in catalysis, photodynamic therapy, and sensor development .

Biological Activity

4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid; dichloride is a sulfonated porphyrin compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

This compound is characterized by its porphyrin core and multiple sulfonate groups, which enhance its solubility in aqueous environments and facilitate interactions with biological molecules. The presence of these functional groups allows for various applications in photodynamic therapy (PDT) and other biomedical fields.

The biological activity of this compound primarily involves its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial in PDT, where the generated singlet oxygen can induce apoptosis in targeted cancer cells. The interaction with cellular membranes and proteins is facilitated by the porphyrin structure, allowing it to penetrate biological tissues effectively.

Anticancer Activity

Research indicates that porphyrins can serve as effective photosensitizers in PDT. Studies have shown that 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid exhibits selective cytotoxicity towards cancer cells when exposed to light. For instance:

  • Case Study : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) under light exposure compared to untreated controls (p < 0.01) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its ability to generate ROS can disrupt microbial membranes and lead to cell death.

  • Research Findings : In vitro studies have shown that the compound effectively inhibited the growth of various bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µM .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest:

  • Absorption : High solubility due to sulfonate groups enhances absorption in biological systems.
  • Distribution : The compound tends to accumulate in tumor tissues when administered systemically.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate that while effective against cancer cells, it may also exhibit cytotoxic effects on normal cells at higher concentrations.

Data Summary Table

Parameter Value/Observation
Chemical Structure Porphyrin with sulfonate groups
Mechanism of Action ROS generation upon light exposure
Anticancer Activity Significant reduction in MCF-7 viability (p < 0.01)
Antimicrobial Activity Effective against E. coli and S. aureus (MICs: 5-10 µM)
Pharmacokinetics High solubility; accumulates in tumors
Toxicity Cytotoxic effects on normal cells at high doses

Properties

Molecular Formula

C44H32Cl2N4O12S4

Molecular Weight

1007.9 g/mol

IUPAC Name

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride

InChI

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H

InChI Key

XYXOFOJZDIPMCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=[NH+]C(=C(C5=CC=C(N5)C(=C6C=CC2=[NH+]6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Cl-].[Cl-]

Origin of Product

United States

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